Ctf4 transcription factor, also known as Chromosome Transmission Fidelity 4, is a crucial protein in the eukaryotic replisome, primarily involved in DNA replication. This protein acts as a hub that connects various components of the replication machinery, facilitating the coordination of DNA synthesis and chromatin dynamics. Ctf4 is essential for maintaining genomic stability and ensuring accurate chromosome segregation during cell division.
Ctf4 is found in various eukaryotic organisms, with significant studies conducted on its role in Saccharomyces cerevisiae (budding yeast). It belongs to the class of transcription factors characterized by their ability to bind specific DNA sequences and regulate gene expression. According to the TFClass classification, Ctf4 falls under the category of transcription factors that interact with DNA-binding domains to modulate transcriptional activity .
The synthesis of Ctf4 involves standard eukaryotic protein expression pathways. The gene encoding Ctf4 is transcribed into messenger RNA, which is then translated into the protein by ribosomes in the cytoplasm. Various experimental techniques such as polymerase chain reaction (PCR) and recombinant DNA technology are employed to study its expression and functional characteristics.
In laboratory settings, researchers often utilize yeast strains with specific mutations or deletions in the Ctf4 gene to analyze its function in vivo. Techniques such as chromatin immunoprecipitation (ChIP) are used to investigate how Ctf4 interacts with DNA and other proteins during replication .
Ctf4 is characterized by a trimeric structure, consisting of three identical subunits that form a disc-shaped assembly. This structure includes β-propeller domains at the N-terminal face and helical domains at the C-terminal face, which facilitate interactions with other replication factors through conserved motifs known as Ctf4-Interaction Peptides (CIPs) .
Recent studies have shown that Ctf4's structural configuration allows it to bind to multiple partners within the replisome, including DNA polymerase α and the CMG helicase complex (composed of MCM2-7 helicase). This binding is critical for coordinating leading and lagging strand synthesis during DNA replication .
Ctf4 participates in several biochemical reactions essential for DNA replication. It facilitates the recruitment of DNA polymerase α to replication origins and assists in lagging-strand priming by interacting dynamically with the helicase complex .
The binding of Ctf4 to DNA polymerase α is particularly noteworthy; it enhances the enzyme's activity at low concentrations, which is crucial for efficient Okazaki fragment synthesis on the lagging strand. Disruption of this interaction leads to impaired replication fork progression and increased genomic instability .
Ctf4 functions as an adaptor protein within the replisome, linking various components necessary for DNA replication. Its mechanism involves:
This multifaceted role ensures that both strands of DNA are replicated efficiently and accurately, preventing errors that could lead to genomic instability .
Ctf4 is a protein composed primarily of amino acids, exhibiting typical properties associated with globular proteins such as solubility in aqueous solutions and stability under physiological conditions. The molecular weight of Ctf4 varies depending on post-translational modifications but generally falls within the range expected for eukaryotic transcription factors.
In terms of chemical properties, Ctf4 contains several functional groups that facilitate its interactions with other proteins and nucleic acids, including hydrogen bonding capabilities due to its polar amino acids .
Ctf4 has significant implications in various fields of biological research:
The human CTF4 (officially designated TCF4, Transcription Factor 4) is a class I basic helix-loop-helix (bHLH) transcription factor. Its defining bHLH domain comprises 60 amino acids that fold into two α-helices separated by a loop, enabling DNA binding at E-box motifs (CANNTG) and dimerization with other bHLH partners. The basic region mediates sequence-specific DNA contact via electrostatic interactions with the major groove, while the helix-loop-helix facilitates homo- or heterodimer formation [8] [10].
Unlike yeast Ctf4 (a DNA replication adaptor), human CTF4 (TCF4) lacks WD40 repeats and HMG-box domains. However, its paralog WDHD1 (WD Repeat and HMG-Box DNA Binding Protein 1) retains these domains and functions as the functional ortholog of yeast Ctf4 in humans. WDHD1 harbors:
Table 1: Domain Architecture of Human CTF4 (TCF4) and WDHD1
Protein | bHLH Domain | WD40 Repeats | SepB Domain | HMG-Box | Primary Function |
---|---|---|---|---|---|
CTF4 (TCF4) | Yes (C-terminus) | No | No | No | Transcriptional regulation |
WDHD1 | No | Yes (N-terminus) | Yes (Central) | Yes (C-terminus) | DNA replication/cohesion |
The human TCF4 gene spans 437 kb on chromosome 18q21.2 and undergoes extensive alternative splicing. Its 41 exons include 21 alternative 5′ exons, generating 18 protein isoforms (designated TCF4-A to TCF4-R) with unique N-terminal sequences [10]. Key variations include:
Table 2: Functional Classification of Major CTF4 (TCF4) Isoforms
Isoform | Activation Domains | Subcellular Localization | Tissue Prevalence | Functional Impact |
---|---|---|---|---|
TCF4-B | AD1 + AD2 | Nuclear | Brain, neurons | Strong transcriptional activation |
TCF4-J | AD1 + AD2 | Nuclear | Brain, lymphocytes | Synergistic transactivation |
TCF4-C | Partial AD1 (exons 4–6) | Cytoplasmic/Nuclear | Ubiquitous | Moderate activation |
TCF4-A | AD2 only | Cytoplasmic | Ubiquitous | Inactive (dominant-negative) |
The bHLH domain of CTF4 (TCF4) traces back to the Last Eukaryotic Common Ancestor (LECA), with orthologs in fungi (e.g., yeast Pho4), invertebrates (Drosophila Daughterless), and vertebrates [4] [7]. Key evolutionary patterns include:
Table 3: Evolutionary Conservation of CTF4/TCF4 Domains
Domain/Motif | Conservation in Vertebrates | Conservation in Fungi | Functional Role |
---|---|---|---|
bHLH basic region | 90–95% | 35–40% | DNA binding specificity |
Helix-loop-helix | 85–90% | 30–35% | Dimerization |
AD1 activation domain | Mammal-specific | Absent | Transcriptional activation |
WD40 repeats (WDHD1) | 80% (vertebrates) | 75% (yeast Ctf4) | Replisome scaffolding |
All compound names mentioned: CTF4, TCF4, WDHD1, bHLH, WD40 repeats, HMG-box, SepB domain, E-box, Pitt-Hopkins syndrome
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